Pomalidomide 4'-PEG5-acid is a synthesized compound that serves as a functionalized cereblon ligand, primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its unique structure, which incorporates a polyethylene glycol (PEG) linker and an E3 ligase ligand, facilitating targeted protein degradation. The compound is recognized for its role in enhancing the efficacy of therapeutic agents by promoting the ubiquitin-proteasome system's activity against specific target proteins.
Pomalidomide 4'-PEG5-acid can be sourced from various chemical suppliers, including Tocris Bioscience, MedChemExpress, and R&D Systems. It is commercially available in different purities and quantities, catering to research needs in biochemistry and molecular biology.
Pomalidomide 4'-PEG5-acid falls under the category of small molecule compounds used in drug discovery and development. It is specifically classified as a cereblon ligand due to its interaction with the cereblon protein, which plays a critical role in the ubiquitin-proteasome pathway.
The synthesis of Pomalidomide 4'-PEG5-acid typically involves several key steps:
The synthetic pathway may utilize standard organic chemistry techniques such as coupling reactions and purification methods like chromatography to isolate the desired product with high purity levels (typically above 98%) .
Pomalidomide 4'-PEG5-acid has a complex molecular structure characterized by:
The structural representation can be visualized using molecular modeling software or databases that provide three-dimensional conformations of chemical compounds .
Pomalidomide 4'-PEG5-acid participates in various chemical reactions pertinent to drug development:
These reactions are generally carried out under mild conditions to preserve the integrity of the Pomalidomide core while facilitating modifications that enhance its utility in research and therapeutic contexts .
Pomalidomide 4'-PEG5-acid functions primarily through its interaction with cereblon, an E3 ubiquitin ligase component:
This mechanism highlights its potential in targeted protein degradation strategies, making it valuable in cancer therapy and other diseases where protein homeostasis is disrupted .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of Pomalidomide 4'-PEG5-acid .
Pomalidomide 4'-PEG5-acid has significant applications in scientific research:
Targeted Protein Degradation (TPD) represents a paradigm shift from traditional occupancy-based inhibitors to event-driven pharmacology. Early TPD strategies relied on molecular glues—monovalent compounds like thalidomide that induce neomorphic interactions between E3 ligases and target proteins [5] [8]. This serendipitous discovery paved the way for rational design of bifunctional degraders, specifically Proteolysis-Targeting Chimeras (PROTACs®). PROTACs overcome limitations of molecular glues (e.g., unpredictable discovery) by modularly linking E3 ligase ligands to target protein binders [5]. The first PROTAC (2001) used a peptide-based E3 recruiter but faced challenges in cellular permeability. A breakthrough emerged with small-molecule E3 ligands, notably for von Hippel-Lindau (VHL) and Cereblon (CRBN), enabling synthetic bifunctional molecules with drug-like properties [7] [8]. Pomalidomide 4'-PEG5-acid exemplifies this evolution, integrating a CRBN-binding IMiD (pomalidomide) with a linker-acid moiety for target ligand conjugation [1] [4].
Table 1: Evolution of Key TPD Technologies
Era | Technology | Key Features | Limitations |
---|---|---|---|
Pre-2000 | Molecular Glues | Small molecules (<500 Da); induce PPIs | Serendipitous discovery; limited targets |
Early 2000s | Peptide PROTACs | Peptide-based E3 recruiters; rational design | Poor cell permeability; instability |
Post-2012 | Small-Molecule PROTACs | CRBN/VHL ligands; modular synthesis | Hook effect; molecular weight >700 Da |
PROTACs® function by hijacking the ubiquitin-proteasome system (UPS). A PROTAC molecule simultaneously binds an E3 ubiquitin ligase (e.g., CRBN) and a target protein, forming a productive ternary complex. This proximity enables ubiquitin transfer from the E2 enzyme to the target protein, tagging it for 26S proteasomal degradation [3] [5] [8]. The process involves three critical steps:
Linker functionality is paramount. Pomalidomide 4'-PEG5-acid incorporates a 5-unit polyethylene glycol (PEG5) linker and a terminal carboxylic acid. The PEG linker provides flexibility and hydrophilicity, optimizing ternary complex geometry, while the acid enables covalent conjugation to target ligands via amide bond formation [1] [3] [4]. A critical challenge is the hook effect: excessive PROTAC concentrations disrupt ternary complexes by forming non-productive E3-PROTAC or target-PROTAC binary complexes [5]. PEG-based linkers (e.g., PEG5) mitigate this by balancing molecular weight and steric flexibility.
Table 2: Key Components of Pomalidomide 4'-PEG5-acid
Component | Chemical Structure | Function |
---|---|---|
CRBN Ligand | Pomalidomide derivative | Binds CRBN subunit of CRL4 E3 ligase complex |
Linker | -O-(CH₂CH₂O)₅- (PEG5) | Spacer optimizing ternary complex geometry |
Terminal Group | -COOH (carboxylic acid) | Conjugation site for target protein ligands |
Cereblon (CRBN) is a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. Its significance in TPD stems from its interaction with immunomodulatory drugs (IMiDs) like pomalidomide. Structural studies reveal that IMiDs bind a tri-tryptophan pocket in CRBN’s β-hairpin domain, altering its substrate specificity to recruit neosubstrates (e.g., IKZF1/3) [4] [8]. Pomalidomide 4'-PEG5-acid leverages this mechanism by retaining the phthalimide moiety critical for CRBN binding while appending a PEG5-acid linker at the 4'-position [1] [4].
Key advantages of CRBN in PROTAC design include:
Pomalidomide’s 4'-amino group serves as the linker attachment site, preserving CRBN binding affinity. The PEG5 spacer in Pomalidomide 4'-PEG5-acid extends ~20 Å, enabling optimal proximity between CRBN and target proteins without steric clashes [1] [3]. This design is empirically validated in CRBN-directed PROTACs degrading proteins like BRD4 and BTK [8].
Table 3: CRBN Ligands in PROTAC Development
Ligand | Affinity for CRBN | Linker Attachment Site | PROTAC Example Applications |
---|---|---|---|
Thalidomide | Low (µM) | C4-position | Early degraders (limited use) |
Lenalidomide | Medium (µM) | C4-amino group | BRD4 degraders (e.g., dBET1) |
Pomalidomide | High (nM) | 4'-amino group | BTK/BRD4 degraders |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1